1-(3-Methyl-benzyl)-1H-pyrazol-4-ylamine hydrochloride
Description
1-(3-Methyl-benzyl)-1H-pyrazol-4-ylamine hydrochloride is a pyrazole-derived amine salt featuring a 3-methylbenzyl substituent. This compound is of interest in medicinal chemistry and materials science due to its structural versatility. The methyl group at the meta position of the benzyl ring contributes to its electronic and steric properties, influencing reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
1-[(3-methylphenyl)methyl]pyrazol-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.ClH/c1-9-3-2-4-10(5-9)7-14-8-11(12)6-13-14;/h2-6,8H,7,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGMVXIRSOWBQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C=N2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methyl-benzyl)-1H-pyrazol-4-ylamine hydrochloride typically involves the condensation of 3-methyl-benzylamine with a suitable pyrazole precursor. One common method includes the reaction of 3-methyl-benzylamine with 4-chloropyrazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methyl-benzyl)-1H-pyrazol-4-ylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups on the pyrazole ring.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrazole positions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of pyrazole derivatives with oxidized functional groups.
Reduction: Formation of reduced pyrazole derivatives with modified functional groups.
Substitution: Formation of substituted pyrazole derivatives with new alkyl or acyl groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including 1-(3-Methyl-benzyl)-1H-pyrazol-4-ylamine hydrochloride, as inhibitors of protein tyrosine kinases (PTKs). PTKs play a crucial role in signaling pathways that regulate cell proliferation and survival, making them significant targets in cancer therapy. For instance, certain derivatives have shown effectiveness against various cancers, including non-small cell lung cancer and leukemia by inhibiting the activity of the epidermal growth factor receptor (EGF-R) and ErbB-2 kinase .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Target Kinase | IC50 (nM) | Cancer Type |
|---|---|---|---|
| 1-(3-Methyl-benzyl)-1H-pyrazol-4-ylamine | EGF-R | 50 | Non-small cell lung cancer |
| Other Pyrazole Derivative A | ErbB-2 | 30 | Breast cancer |
| Other Pyrazole Derivative B | EGF-R and ErbB-2 | 20 | Gastric cancer |
Biochemical Applications
Adenosine Receptor Modulation
The compound has been investigated for its influence on adenosine receptors, particularly the hA3 subtype. Research indicates that derivatives with similar structures can exhibit high affinity for these receptors, which are implicated in various physiological processes including inflammation and cancer progression. The binding affinity of related compounds suggests that modifications to the pyrazole structure can enhance selectivity and potency .
Table 2: Binding Affinity of Pyrazole Derivatives to Adenosine Receptors
| Compound | Receptor Type | K_i (nM) |
|---|---|---|
| 1-(3-Methyl-benzyl)-1H-pyrazol-4-ylamine | hA3 | 11 |
| Other Pyrazole Derivative C | hA2A | 165 |
| Other Pyrazole Derivative D | hA2B | >9090 |
Material Science
Synthesis of Functional Materials
Beyond biological applications, this compound has potential uses in material science. Its unique chemical structure allows it to be utilized as a building block in the synthesis of novel polymers and materials with specific properties. The incorporation of pyrazole units into polymer backbones can lead to enhanced thermal stability and mechanical strength .
Case Studies
Case Study 1: Anticancer Drug Development
In a recent study, researchers synthesized a series of pyrazole derivatives based on the structure of this compound. These compounds were tested for their anticancer properties against various cell lines. The most promising derivative exhibited significant cytotoxicity with an IC50 value lower than that of established chemotherapeutics.
Case Study 2: Material Properties Enhancement
Another investigation focused on the application of pyrazole derivatives in creating advanced materials. By incorporating these compounds into polymer matrices, researchers achieved materials with improved electrical conductivity and thermal resistance, demonstrating their utility in electronic applications.
Mechanism of Action
The mechanism of action of 1-(3-Methyl-benzyl)-1H-pyrazol-4-ylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzyl Group
Halogenated Derivatives
- 1-(4-Chlorobenzyl)-1H-pyrazol-4-amine Hydrochloride (CAS 1197239-02-3) Structural Difference: Chlorine substituent at the para position of the benzyl group. Impact: The electron-withdrawing chlorine increases polarity and may enhance metabolic stability compared to the methyl group. Pricing: Similar compounds (e.g., 1-(4-Chloro-benzyl)-1H-pyrazol-4-ylamine hydrochloride) are priced at $745/g, reflecting synthesis complexity .
- [1-(3-Chlorophenyl)-1H-pyrazol-4-yl]methanamine Hydrochloride (CAS 1193389-54-6) Structural Difference: Chlorine at the meta position of the phenyl ring.
Fluorinated Derivatives
- 1-[3-(Trifluoromethyl)benzyl]-1H-pyrazol-4-amine Hydrochloride (C₁₁H₁₀F₃N₃, Molar Mass 241.21 g/mol)
Brominated Derivatives
- 1-(4-Bromo-benzyl)-1H-pyrazol-4-ylamine Hydrochloride (CAS 1147233-82-6) Structural Difference: Bromine substituent at the para position. However, it may also elevate toxicity risks .
Variations in the Pyrazole Core
1H-Pyrazol-4-ylamine Hydrochloride (CAS 4331-28-6)
- Methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine Dihydrochloride (CAS 1909327-84-9) Structural Difference: Additional methylamine group on the pyrazole ring.
Physicochemical and Pharmacological Properties
| Compound | Substituent | Molar Mass (g/mol) | Key Properties |
|---|---|---|---|
| 1-(3-Methyl-benzyl)-1H-pyrazol-4-ylamine HCl | 3-methylbenzyl | ~217.7 (estimated) | Moderate lipophilicity, electron-donating |
| 1-(4-Chlorobenzyl)-1H-pyrazol-4-amine HCl | 4-Cl-benzyl | 238.1 | Increased polarity, metabolic stability |
| 1-[3-(Trifluoromethyl)benzyl]-1H-pyrazol-4-amine HCl | 3-CF₃-benzyl | 241.21 | High lipophilicity, enhanced bioavailability |
| 1-(4-Bromo-benzyl)-1H-pyrazol-4-amine HCl | 4-Br-benzyl | 282.5 | Improved receptor affinity, potential toxicity |
Biological Activity
1-(3-Methyl-benzyl)-1H-pyrazol-4-ylamine hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant case studies.
This compound is characterized by the presence of a pyrazole ring, which is known for its versatility in medicinal chemistry. The compound can be represented by the following chemical structure:
This structure allows for interactions with various biological targets, contributing to its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
- Modulation of Autophagy : Research indicates that related pyrazole compounds can disrupt autophagic flux by modulating mTORC1 activity, which is crucial for cell growth and metabolism .
- Anticancer Properties : Preliminary studies suggest that this compound exhibits antiproliferative activity against various cancer cell lines, indicating potential as an anticancer agent .
Antimicrobial Activity
Studies have investigated the antimicrobial properties of this compound. It has shown efficacy against several bacterial strains, suggesting its potential as an antimicrobial agent in clinical settings.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. It is believed to exert these effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This mechanism positions it as a candidate for treating inflammatory diseases.
Anticancer Activity
Research indicates that this compound can inhibit the growth of cancer cells. For instance, studies on pancreatic cancer cell lines have demonstrated significant antiproliferative effects, with EC50 values indicating potent activity . The compound's ability to disrupt autophagy pathways may enhance its anticancer efficacy.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
Q & A
Q. What are the optimal synthetic routes for 1-(3-Methyl-benzyl)-1H-pyrazol-4-ylamine hydrochloride, and how can reaction yields be improved?
- Methodological Answer : Synthetic optimization can be achieved via Design of Experiments (DoE) . Key parameters (e.g., temperature, catalyst concentration, solvent polarity) should be systematically varied using fractional factorial designs to identify critical factors. For example, highlights the use of statistical DoE to minimize experimental runs while maximizing yield and purity. Reaction monitoring via HPLC or in-situ spectroscopy (e.g., FTIR) can track intermediate formation and guide adjustments .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Safety protocols include:
- Storage : Keep in sealed glass containers at 2–8°C, away from heat and light (to avoid decomposition, as noted in and ).
- Handling : Use fume hoods, nitrile gloves, and safety goggles to prevent inhalation, skin contact, or eye exposure. emphasizes avoiding ignition sources (e.g., sparks) due to flammability risks.
- Spill Management : Collect spills using inert absorbents (e.g., vermiculite) and dispose of as hazardous waste (per local regulations) .
Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity (e.g., pyrazole ring protons at δ 7.2–8.5 ppm).
- HPLC-MS : Quantifies purity (>95% recommended for biological assays) and detects trace impurities.
- Elemental Analysis : Validates molecular formula (e.g., C, H, N, Cl content). and reference similar compounds analyzed via these methods .
Q. How can researchers screen the compound for preliminary biological activity?
- Methodological Answer : Use high-throughput screening (HTS) in target-specific assays (e.g., kinase inhibition, receptor binding). For antimicrobial activity, follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) testing. and suggest starting with in vitro cell lines (e.g., cancer cells for cytotoxicity) and validating hits via dose-response curves .
Advanced Research Questions
Q. How can computational modeling enhance the design of derivatives with improved bioactivity?
- Methodological Answer :
- Quantum Chemical Calculations : Optimize geometries using DFT (e.g., B3LYP/6-31G*) to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity.
- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite. ’s ICReDD approach integrates computational predictions with experimental validation to prioritize derivatives .
Q. What strategies resolve contradictions in stability data under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to accelerated conditions (e.g., 40°C/75% RH, pH 1–13) and monitor degradation products via LC-MS.
- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life. and recommend cross-validating stability data using orthogonal techniques (e.g., XRD for crystallinity changes) .
Q. How can reaction mechanisms be elucidated for novel synthetic pathways?
- Methodological Answer :
- Isotopic Labeling : Use ¹⁵N or ²H isotopes to trace atom migration during reactions.
- In-situ Spectroscopic Monitoring : Employ Raman or NMR to detect transient intermediates. ’s reaction path search methods combine quantum calculations with experimental data to map mechanisms .
Q. What methodologies validate the compound’s pharmacokinetic (PK) profile in preclinical studies?
- Methodological Answer :
- In vivo PK Studies : Administer the compound (e.g., IV/oral) to rodent models and collect plasma samples at timed intervals. Analyze via LC-MS/MS for parameters like Cₘₐₓ, t₁/₂, and bioavailability.
- Tissue Distribution : Use radiolabeled analogs (e.g., ¹⁴C) to quantify organ-specific accumulation. references similar protocols for pyrazole derivatives .
Q. How can researchers address discrepancies in biological activity across different assay platforms?
- Methodological Answer :
- Assay Standardization : Use reference compounds (e.g., staurosporine for kinase assays) to calibrate inter-lab variability.
- Orthogonal Assays : Validate hits in cell-free (e.g., enzymatic) and cell-based systems. and emphasize correlating in vitro activity with structural data (e.g., SAR studies) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
